molecular formula C10H9N3 B1349383 4-Phenylpyrimidin-2-amine CAS No. 2305-87-5

4-Phenylpyrimidin-2-amine

Cat. No. B1349383
CAS RN: 2305-87-5
M. Wt: 171.2 g/mol
InChI Key: DMEGQEWPMXDRMO-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-2-amine is a chemical compound with the empirical formula C10H9N3 . It has a molecular weight of 171.20 g/mol . It is also known by other names such as 2-Amino-4-phenylpyrimidine .


Synthesis Analysis

The synthesis of 4-Phenylpyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against non-small cell lung cancer . Another study reported the synthesis of 4,6-substituted di-phenylpyrimidin-2-amines by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .


Molecular Structure Analysis

The molecular structure of 4-Phenylpyrimidin-2-amine can be represented by the InChI code 1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) . This indicates that the molecule consists of a pyrimidine ring attached to a phenyl group and an amino group.


Chemical Reactions Analysis

The chemical reactions involving 4-Phenylpyrimidin-2-amine have been studied in the context of developing new therapeutic agents . For example, one study reported the use of 4-Phenylpyrimidin-2-amine in the development of potent and selective FLT3 inhibitors for acute myeloid leukemia .


Physical And Chemical Properties Analysis

4-Phenylpyrimidin-2-amine has a molecular weight of 171.20 g/mol . It has a topological polar surface area of 51.8 Ų and a complexity of 154 . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Specific Scientific Field

Cancer Research

Summary of the Application

4-Phenylpyrimidin-2-amine is used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives, which have been evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . It’s also used in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against non-small cell lung cancer .

Methods of Application or Experimental Procedures

The compounds were designed and synthesized, and their anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells . The probable binding model of the most potent compound with CDK6 was simulated by molecular docking .

Results or Outcomes

The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

Application in Antitrypanosomal and Antiplasmodial Activities

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

4-Phenylpyrimidin-2-amine is used in the preparation of new 2-aminopyrimidine derivatives, which have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Methods of Application or Experimental Procedures

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Application in Aurora Kinase A Inhibition

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

4,6-Diphenylpyrimidin-2-amine derivatives containing a guanidine moiety have been synthesized and evaluated for their ability to inhibit Aurora kinase A (AURKA), a protein that plays a key role in cell division .

Methods of Application or Experimental Procedures

The derivatives were synthesized and their anticancer properties were evaluated using clonogenic long-term survival assays . The most potent compound was further tested for its ability to inhibit AURKA activity and induce apoptosis in HCT116 human colon cancer cells .

Results or Outcomes

The most potent compound was found to inhibit AURKA activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Application in Anti-Inflammatory Activities

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Pyrimidines, including 4-Phenylpyrimidin-2-amine, are known to display a range of pharmacological effects, including anti-inflammatory activities .

Results or Outcomes

Application in CDK2 Inhibition

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

4-Phenylpyrimidin-2-amine derivatives are used as CDK2 inhibitors. CDK2 is a promising target for the development of anti-cancer agents .

Methods of Application or Experimental Procedures

The derivatives were examined to understand the selectivity mechanism against CDK4 using a combined approach of 3D-QSAR, molecular docking, MESP, MD simulations, and binding free energy calculations .

Results or Outcomes

The results obtained in the current study may provide valuable guidelines for developing novel potent and selective CDK2 inhibitors .

Application in Antituberculosis Activities

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Pyrimidines, including 4-Phenylpyrimidin-2-amine, are known to display a range of pharmacological effects, including antituberculosis activities .

properties

IUPAC Name

4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGQEWPMXDRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344678
Record name 4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyrimidin-2-amine

CAS RN

2305-87-5
Record name 4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-phenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3.0 g (17.1 mmol) 3-(dimethylamino)acrylophenone and 10.2 g (56.5 mmol) guanidine carbonate in 50 ml methanol was added 21.2 ml (114 mmol) sodium methylate (5.4M in methanol) and the mixture heated at reflux for 3 hours. The reaction mixture was then concentrated in vacuo. On addition of 50 ml water, a precipitate appeared which was collected by filtration and washed sequentially with water and ether to afford 2.4 g (82%) 2-amino-4-phenylpyrimidine as a crystalline solid. EI-MS m/e (%): 171 (M+, 100), 170 ([M—H]+, 94).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of bromobenzene (4.43 mL, 42.06 mmol) in dry THF (100 mL) at −78° C. was added BuLi (394 mL, 63.08 mmol) and the mixture left to stir at −78° C. for 2 h. To this was added 2-aminopyrimidine (2.0 g, 21.03 mmol) in hot toluene (80 mL) over a 15 minutes period. The mixture was refluxed for 16 h and allowed to cool to room temperature and carefully quenched with aqueous NaHCO3. The mixture was filtered and the filtrate concentrated under vacuum. The residue was then dissolved in DCM and washed with aqueous NaHCO3, brine and dried (MgSO4). The solvent was removed to afford 350 mg of 47 (10%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.32 (d, J=4.8 Hz, 1H), 7.97 (m, 2H), 7.45 (m, 3H), 7.02 (J=4.8 Hz, 1H). 5.27 (br s, 2H); MS (+)-ES [M+H]+ 172.2 m/z.
Quantity
4.43 mL
Type
reactant
Reaction Step One
Name
Quantity
394 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Kumaresan, S Chandrasekaran, KM Sakthivel… - J. Chem. Pharm …, 2014 - academia.edu
We report here the synthesis of some new pyrimidin-2-amines and their anti-inflammatory activity against Balb/c mice with locally induced edema. Spectral characterization of the …
Number of citations: 15 www.academia.edu
KR Ramade, AJ Rojivadiya, YT Naliapara… - World News of …, 2021 - bibliotekanauki.pl
… To a well stirred reaction mixture of methanol 20ml and catalytic amount of Trifluoro acetic acid, different substituted 4-phenylpyrimidin-2-amine (0.1 mol) and benzaldehyde (0.1 mol) …
Number of citations: 4 bibliotekanauki.pl
F Arioli, S Borrelli, F Colombo, F Falchi, I Filippi… - …, 2011 - Wiley Online Library
… N-(5-Azido-2-methylphenyl)-4-phenylpyrimidin-2-amine (6 b). Compound 5 b (1.5 mmol) was suspended in H 2 O (70 mL) and cooled to 0 C, then concentrated H 2 SO 4 was added …
SBPP Singha - Moroccan Journal of Chemistry, 2018 - revues.imist.ma
Novel bisheterocycles 4-6 have been synthesized by green approach using cheaper, reusable, non toxic magnetically separable MgFe 2 O 4 as nano catalyst. Bis chalcone and …
Number of citations: 3 revues.imist.ma
M Zhao, J Cai, X Zhao - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… To our satisfaction, this reaction was performed in the presence of Ag 2 CO 3 without a transition metal catalyst, and the formation of 5-fluoro-4-phenylpyrimidin-2-amine 3a was …
Number of citations: 13 pubs.rsc.org
SS Balajirao, JA Govindrao… - Int. J. Pharm …, 2020 - pdfs.semanticscholar.org
… The resulting compound 1,6-dihydro-6-(4nitrophenyl)-4 phenylpyrimidin 2 amine (2) was further reacted with 2 bis(methylthio)methylene malononitrile in the presence of catalytic …
Number of citations: 2 pdfs.semanticscholar.org
H Liao, Z Li - ChemistrySelect, 2023 - Wiley Online Library
… When different amount of CuI (0.2 eq, 1.0 eq and 1.2 eq based on 1 a) was used as a mediator (Table 1, entries 1–3), only 1.2 eq of CuI could give 4-phenylpyrimidin-2-amine (2 a) in …
K Kooramatom Unni, PK Menon… - Journal of …, 2022 - Wiley Online Library
A novel, high yielding and versatile protocol was achieved for the synthesis of 4,5‐diaryl‐2‐pyrimidinamine derivatives from chalcones. The synthesis was accomplished by converting …
Number of citations: 1 onlinelibrary.wiley.com
C Sarcher, S Farsadpour, LT Ghoochany, Y Sun… - Dalton …, 2014 - pubs.rsc.org
… N-(Diphenylphosphino)-4-phenylpyrimidin-2-amine (Hphpya). The synthesis of Hphpya was carried out as described for Hpypya using 4-phenylpyrimidin-2-amine instead of 4-(pyridin-2…
Number of citations: 16 pubs.rsc.org
EA Borodina, NA Orlova, YV Gatilov… - Russian Journal of …, 2015 - Springer
… 3-(Pentafluorophenyl)-1-phenylprop-2-en-1-one and its derivatives reacted with guanidine under basic conditions to give 4-phenylpyrimidin-2-amine, polyfluorobenzenes, and Michael …
Number of citations: 6 link.springer.com

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